molecular formula C21H18ClN3OS B2960661 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide CAS No. 897458-52-5

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B2960661
CAS RN: 897458-52-5
M. Wt: 395.91
InChI Key: DWOODMIKPPVFEK-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .


Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The molecules were analyzed by (1)H NMR, (13)C NMR, mass spectral, and elemental data .


Molecular Structure Analysis

The imidazo[2,1-b][1,3,4]thiazole system is essentially planar, with a maximum deviation of 0.006 (2) Å. The dihedral angle between the imidazo[2,1-b][1,3,4]thiazole and chloro-phenyl rings is 5.07 (8)° .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.72 . It is a solid with a melting point of 192 - 195 .

Scientific Research Applications

Anticancer Activity

Compounds derived from imidazo[2,1-b]thiazole, such as the one , have shown promising anticancer properties . Specifically, they have been evaluated for antitumor activity against a range of cancer cell lines. One study highlighted the broad-spectrum antiproliferative activity of a related compound against ovarian, colon, renal, and leukemia cancer cell lines . This suggests that our compound may also possess similar anticancer efficacy.

Immunomodulatory Effects

Imidazothiazole derivatives have been noted for their immunostimulating activities in cancer treatment. Levamisole, a well-known imidazothiazole derivative, has been extensively studied for its ability to modulate the immune system through T-cell activation and proliferation, which could be a potential application for our compound as well .

Antiviral Properties

The structural class of imidazo[2,1-b]thiazoles has been associated with antiviral activities . These compounds have been studied for their efficacy against various viral infections, indicating that our compound could be explored for potential antiviral applications .

Antifungal and Antibacterial Use

Due to the broad spectrum of pharmacological activities, imidazo[2,1-b]thiazole scaffolds have been investigated for their antifungal and antibacterial properties . This makes them valuable in the development of new treatments for infectious diseases .

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Some derivatives have shown inhibitory effects on VEGFR2, which plays a significant role in tumor angiogenesis. The compound could potentially be developed as an inhibitor against VEGFR2, offering a new avenue for cancer therapy .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Imidazo[2,1-b]thiazole derivatives have been used as CFTR-selective potentiators, which could be beneficial in treating cystic fibrosis. Research into the compound’s ability to act as a CFTR potentiator could lead to advancements in cystic fibrosis treatment options .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, imidazo[2,1-b][1,3]thiazole derivatives have been shown to have antitumor activity . One compound was shown to induce cytotoxicity by inducing apoptosis without arresting the cell cycle .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-2-14-3-9-17(10-4-14)23-20(26)11-18-13-27-21-24-19(12-25(18)21)15-5-7-16(22)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOODMIKPPVFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide

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